molecular formula C23H23N7O4S2 B2662258 4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 476431-90-0

4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2662258
CAS No.: 476431-90-0
M. Wt: 525.6
InChI Key: UNRGIPWVXWXERA-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a complex heterocyclic scaffold. Key structural elements include:

  • A 1,2,4-triazole core substituted at positions 3, 4, and 3.
  • A 4-methoxyphenyl group at position 4 of the triazole.
  • A thioether linkage connecting the triazole to a 2-oxoethyl group, which is further bonded to a 5-methyl-1,3,4-thiadiazole ring.
  • A 4-methoxybenzamide moiety attached via a methylene bridge to the triazole.

Properties

IUPAC Name

4-methoxy-N-[[4-(4-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O4S2/c1-14-26-28-22(36-14)25-20(31)13-35-23-29-27-19(30(23)16-6-10-18(34-3)11-7-16)12-24-21(32)15-4-8-17(33-2)9-5-15/h4-11H,12-13H2,1-3H3,(H,24,32)(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRGIPWVXWXERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide represents a class of thiadiazole derivatives that have garnered attention for their potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

C25H29N5O3S\text{C}_{25}\text{H}_{29}\text{N}_5\text{O}_3\text{S}

This compound features a thiadiazole moiety linked to a triazole and a benzamide , which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound in focus has shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
SK-OV-3 (Ovarian)19.5Induction of apoptosis and inhibition of cell proliferation
MCF-7 (Breast)0.28Interaction with tubulin leading to cell cycle arrest
A549 (Lung)0.52Induction of DNA fragmentation and apoptosis

The structure–activity relationship (SAR) studies indicate that modifications in the substituents on the phenyl rings significantly influence the anticancer efficacy. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against breast cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have illustrated the biological efficacy of similar thiadiazole derivatives:

  • Study on SK-MEL-2 Cells
    • A derivative with a similar structure was tested on SK-MEL-2 melanoma cells, resulting in an IC50 of 4.27 µg/mL. The study revealed that the compound induced apoptosis without affecting normal cells significantly .
  • In Vivo Studies
    • In animal models, compounds exhibiting structural similarities to our target showed reduced tumor growth in xenograft models, indicating potential for further development into therapeutic agents .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazole and triazole compounds are promising candidates in cancer therapy. A study highlighted the efficacy of 1,3,4-thiadiazole derivatives against various cancer cell lines, demonstrating significant anticancer activity. For instance, certain thiadiazole derivatives exhibited IC50 values lower than conventional chemotherapeutics like cisplatin in breast cancer models .

Antimicrobial Activity

Thiadiazole derivatives have shown notable antimicrobial properties. A review discussed various synthesized thiadiazoles that demonstrated effectiveness against bacterial strains and fungi. The incorporation of a thiadiazole ring into the structure of the compound may enhance its ability to inhibit microbial growth .

Antitubercular Activity

Some studies have specifically investigated the antitubercular potential of thiadiazole derivatives. Compounds with similar structures to 4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide have demonstrated significant activity against Mycobacterium tuberculosis in vitro .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Antitumor Activity : A series of novel 5-substituted 1,3,4-thiadiazoles were synthesized and evaluated for their antitumor properties. These compounds showed significant inhibitory activities against breast cancer cell lines compared to standard treatments .
  • Antimicrobial Screening : Research involving the synthesis of various thiadiazole derivatives revealed that certain compounds displayed potent antimicrobial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Triazole-Thiadiazole Hybrids

Compound 6l ():

  • Structure: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole.
  • Key Differences: Replaces the thiadiazole with a trifluoromethyl-furan group and incorporates a thiophene ring.

Compound 6r ():

  • Structure: 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole.
  • Key Differences: Substitutes thiadiazole with a benzo[d]thiazole ring and introduces a 4-chlorophenyl group.

Thiazole vs. Thiadiazole Derivatives

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ():

  • Structure: Features a thiazole ring instead of triazole-thiadiazole.
  • Key Differences: Lacks the thioether linkage and oxoethyl-thiadiazole moiety.
  • Implications: The thiazole’s smaller ring size and reduced hydrogen-bonding capacity may limit its activity in systems requiring extended π-π stacking or polar interactions .

Thiadiazole-Containing Anticancer Agents

Compound 7b ():

  • Structure: 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide.
  • Activity: IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells.
  • Key Differences: Uses a thiazole-carbonyl group instead of triazole-thioether.
  • Implications: The hydrazinecarbothioamide group may chelate metal ions, enhancing cytotoxicity compared to the target compound’s thiadiazole .

Comparison with Analogous Syntheses

  • Compound 9e (): Synthesized via Cu-catalyzed click chemistry, attaching a phenoxymethyl-triazole to a thiazole-acetamide. This method contrasts with the target compound’s likely thiol-based coupling .
  • Compound 6s (): Utilizes S-alkylation of triazole-thiols with bromomethyl-benzo[d]thiazole, highlighting the versatility of thiol-ether linkages in heterocyclic chemistry .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Heterocycle Key Substituents Biological Activity (If Available)
Target Compound 1,2,4-Triazole + Thiadiazole 4-Methoxyphenyl, 5-methyl-thiadiazole N/A
6l () 1,2,4-Triazole Thiophene, trifluoromethyl-furan Not specified
7b () Thiazole Hydrazinecarbothioamide IC50 = 1.61 μg/mL (HepG-2)
Compound Thiazole 4-Methylphenyl, 4-methoxybenzamide Not specified

Q & A

Q. How can researchers optimize the synthesis of 1,3,4-thiadiazole and triazole derivatives for this compound?

  • Methodological Answer : Synthesis often involves multi-step protocols, such as cyclization of thiosemicarbazides or hydrazides under reflux conditions. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in ethanol with phenylisothiocyanate yields triazole-thione intermediates . Key parameters include solvent choice (e.g., ethyl alcohol for solubility), reaction temperature (reflux at ~80°C), and stoichiometric control of reagents like phenylisothiocyanate. Characterization via IR and NMR ensures structural fidelity .

Q. What spectroscopic methods are critical for characterizing this compound’s tautomeric forms?

  • Methodological Answer : Thione-thiol tautomerism in heterocyclic systems (e.g., 1,3,4-thiadiazole) requires combined IR (to detect S-H stretching at ~2550 cm⁻¹) and <sup>1</sup>H/<sup>13</sup>C NMR (to resolve thione vs. thiol proton environments). X-ray crystallography may resolve ambiguities in solid-state structures .

Q. How can in vitro biological activity assays (e.g., antimicrobial) be designed for this compound?

  • Methodological Answer : Use standardized protocols like agar diffusion or microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values. Structure-activity relationships (SAR) should compare substitutions at the 4-methoxyphenyl or thiadiazole groups .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl) influence the compound’s stability and reactivity?

  • Methodological Answer : Computational DFT studies (e.g., Gaussian 09) can model electron density distributions and frontier molecular orbitals (HOMO/LUMO). For example, methoxy groups increase electron-donating effects, stabilizing the triazole ring, while methyl groups on thiadiazole may enhance lipophilicity . Experimental validation via Hammett plots or kinetic studies in varying pH conditions can quantify substituent effects .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from poor bioavailability or metabolic instability. Use LC-MS/MS to track metabolite formation in hepatic microsomes. Parallel assays in 3D cell cultures or organoids improve translational relevance .

Q. How can molecular docking predict binding interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Dock the compound into crystal structures (e.g., from PDB) of targets like dihydrofolate reductase (DHFR) or bacterial topoisomerases using AutoDock Vina. Prioritize hydrogen bonds between the benzamide carbonyl and active-site residues (e.g., Arg72 in DHFR) and hydrophobic interactions with the thiadiazole ring .

Safety and Experimental Design

Q. What safety protocols are essential for handling sulfur-containing intermediates?

  • Methodological Answer : Use fume hoods for reactions involving thiols or isothiocyanates (volatile/toxic). Store intermediates under inert gas (N2) to prevent oxidation. Emergency measures: For skin contact, wash with 10% NaHCO3; for inhalation, administer oxygen if respiratory distress occurs .

Q. How can AI-driven tools optimize reaction conditions for scale-up?

  • Methodological Answer : Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model heat/mass transfer in large-scale reactors. AI algorithms (e.g., neural networks) predict optimal solvent ratios or catalyst loadings, reducing trial-and-error experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.